molecular formula C8H11Cl2N5 B1472101 [3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride CAS No. 449756-96-1

[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride

Cat. No. B1472101
Key on ui cas rn: 449756-96-1
M. Wt: 248.11 g/mol
InChI Key: WBPVVDKOYQZDDV-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

Through a solution of (3-[1,2,4]Triazol-1-yl-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester (4.08 g) in CH2Cl2 (100 ml) and MeOH (20 ml) cooled to 0° C. is bubbled HCl (g) for 10 min. The flask is sealed and the reaction mixture is stirred at room temperature for 18 h. Nitrogen is bubbled through the reaction mixture for 5 min and the reaction mixture is concentrated to give C-(3-[1,2,4]Triazol-1-yl-pyridin-2-yl)-methylamine di hydrochloride as a white solid. 1H NMR (CD3OD, 400 MHz) δ9.67 (s, 1H); 8.85 (d, J=5.3 Hz, 1H); 8.72 (s, 1H); 8.18 (d, J=8 Hz, 1 H); 7.7 (dd, J=5.3, 8 Hz, 1H); 4.45 (s, 2H).
Name
(3-[1,2,4]Triazol-1-yl-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[C:14]([N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)=[CH:13][CH:12]=[CH:11][N:10]=1)(C)(C)C.C(Cl)[Cl:22]>CO>[ClH:22].[ClH:22].[N:15]1([C:14]2[C:9]([CH2:8][NH2:7])=[N:10][CH:11]=[CH:12][CH:13]=2)[CH:19]=[N:18][CH:17]=[N:16]1 |f:3.4.5|

Inputs

Step One
Name
(3-[1,2,4]Triazol-1-yl-pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
Quantity
4.08 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=NC=CC=C1N1N=CN=C1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled HCl (g) for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The flask is sealed
CUSTOM
Type
CUSTOM
Details
Nitrogen is bubbled through the reaction mixture for 5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.Cl.N1(N=CN=C1)C=1C(=NC=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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